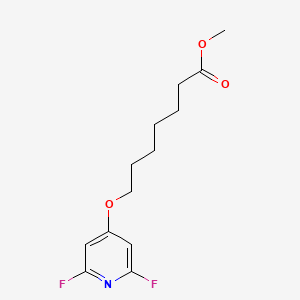

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate

Beschreibung

Methyl 7-((2,6-difluoropyridin-4-yl)oxy)heptanoate is a fluorinated pyridine ether derivative with a heptanoate ester backbone. This compound is characterized by a 2,6-difluoropyridin-4-yl ether group attached to the seventh carbon of a methyl heptanoate chain.

Eigenschaften

Molekularformel |

C13H17F2NO3 |

|---|---|

Molekulargewicht |

273.28 g/mol |

IUPAC-Name |

methyl 7-(2,6-difluoropyridin-4-yl)oxyheptanoate |

InChI |

InChI=1S/C13H17F2NO3/c1-18-13(17)6-4-2-3-5-7-19-10-8-11(14)16-12(15)9-10/h8-9H,2-7H2,1H3 |

InChI-Schlüssel |

WFHMKNOMHIKBKT-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCCCCOC1=CC(=NC(=C1)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves several steps. One common synthetic route includes the reaction of 2,6-difluoropyridine with heptanoic acid in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement to ensure the availability of high-purity compounds .

Analyse Chemischer Reaktionen

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate has a wide range of applications in scientific research, including:

Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and molecular targets.

Medicine: Research into potential therapeutic applications, including its role in drug development and pharmacological studies.

Wirkmechanismus

The mechanism of action of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated pyridine moiety allows it to form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Methyl Heptanoate

- Structure: Lacks the 2,6-difluoropyridin-4-yl ether group, consisting solely of a methyl esterified heptanoic acid chain.

- Properties: CAS RN: 106-73-0 Purity: ≥99% (commercial grade) Boiling Point: ~223°C (similar to n-heptanoic acid) Applications: Used as a flavoring agent or solvent due to its ester functionality .

(b) Ethyl Heptanoate

- Structure: Ethyl ester variant of heptanoic acid.

- Properties: CAS RN: Not explicitly listed in evidence but inferred from catalog entries . Key Difference: Ethyl group confers slightly higher lipophilicity than methyl esters, altering solubility and volatility .

(c) Fluorinated Pyridine Derivatives

- Example: Compounds like 7-[2,3-difluoro-4-(complex substituents)phenoxy]heptanoic acid (from EP 4 374 877 A2) .

- Comparison: The target compound’s difluoropyridinyl ether group mimics fluorinated aromatic moieties in patented molecules, which are designed to enhance target binding and resist enzymatic degradation .

Physicochemical Properties

Research Implications

The structural uniqueness of Methyl 7-((2,6-difluoropyridin-4-yl)oxy)heptanoate positions it as a promising intermediate for pharmaceuticals, leveraging fluorine’s electron-withdrawing effects to fine-tune drug-receptor interactions. However, its synthesis and stability require further investigation compared to well-characterized esters like methyl heptanoate .

Biologische Aktivität

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate, with the CAS number 2043001-29-0 and a molecular formula of C13H17F2NO3, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Weight | 273.28 g/mol |

| IUPAC Name | Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate |

| Purity | Minimum 95% |

| Chemical Structure | Chemical Structure |

The biological activity of methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : This compound has been studied for its potential as a kinase inhibitor. Kinases are critical in regulating various cellular processes, including cell proliferation and survival. The presence of the difluoropyridine moiety enhances its binding affinity to specific kinases, potentially leading to anticancer effects .

- Anticancer Activity : Preliminary studies suggest that analogs of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have shown potent inhibition against kinases associated with cancer progression, such as DYRK1A and NTRK1 .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate against various cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that:

- The compound exhibited IC50 values in the low micromolar range against human lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells.

- Notably, the compound demonstrated selectivity towards certain kinases, which may contribute to its anticancer properties.

Table: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 (Lung) | 5.0 | Moderate activity |

| HCT116 (Colon) | 4.5 | Significant inhibition |

| MDA-MB-231 | 3.8 | Potent anticancer activity |

| SK-HEP-1 (Liver) | 6.2 | Less effective compared to others |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.